molecular formula C24H28N2O3S2 B2857528 ethyl 2-{2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate CAS No. 450350-43-3

ethyl 2-{2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2857528
CAS No.: 450350-43-3
M. Wt: 456.62
InChI Key: RMNHWDSOEINWAM-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is a synthetic heterocyclic compound featuring a cyclohepta[b]thiophene core fused with an indole moiety via a sulfanyl acetamido linker. The ethyl ester at the 3-position enhances lipophilicity, while the sulfanyl bridge and acetamido group contribute to hydrogen bonding and molecular recognition.

Properties

IUPAC Name

ethyl 2-[[2-(1-ethylindol-3-yl)sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3S2/c1-3-26-14-20(16-10-8-9-12-18(16)26)30-15-21(27)25-23-22(24(28)29-4-2)17-11-6-5-7-13-19(17)31-23/h8-10,12,14H,3-7,11,13,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNHWDSOEINWAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=C(C4=C(S3)CCCCC4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate involves multiple steps, starting with the preparation of the indole and thiophene precursors. The indole moiety can be synthesized through various methods, including Fischer indole synthesis and Bartoli indole synthesis . The thiophene ring can be constructed using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using high-yielding reactions, minimizing the number of steps, and employing catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[2-(1-ethylindol-3-yl)sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives .

Scientific Research Applications

Ethyl 2-[[2-(1-ethylindol-3-yl)sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-{2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiophene ring can interact with biological membranes and proteins, affecting their function .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name / ID Molecular Weight logP Substituents Key Features
Target Compound ~580 (estimated) ~5.0 1-Ethylindole-3-sulfanyl acetamido, cycloheptathiophene, ethyl ester High lipophilicity, moderate hydrogen bonding (2 donors, ~8 acceptors)
Ethyl 2-[2-({1-[2-(2-Methoxybenzamido)ethyl]-1H-indol-3-yl}sulfanyl)acetamido]-... (C064-0105) 605.78 5.80 Methoxybenzamidoethylindole, cycloheptathiophene, ethyl ester Increased molecular weight and logP due to methoxybenzamide group; 9 H-bond acceptors
Ethyl 2-{2-[(5-Amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-... (511278-34-5) ~450 (estimated) ~3.5 5-Amino-triazole, cycloheptathiophene, ethyl ester Enhanced H-bonding (3 donors, 10 acceptors); improved solubility
Ethyl 2-(2-Cyano-3-(substituted phenyl)acrylamide)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate ~350–400 3.5–4.0 Cyanoacrylamide, substituted phenyl, benzo[b]thiophene Lower logP due to polar cyano group; antimicrobial and antioxidant activities reported
Ethyl 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-... (Antitumor analog) ~350 (estimated) 2.5 Dioxopyrrole, cycloheptathiophene, ethyl ester Reduced lipophilicity; antitumor activity in preclinical models
Key Observations:
  • Hydrogen Bonding : The triazole derivative (511278-34-5) has higher H-bond acceptor counts (10 vs. 8–9 in others), improving solubility and target interaction.
Antimicrobial Activity:
  • Cyanoacrylamide Derivatives: Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamide)-... compounds exhibit moderate to strong antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The para-hydroxyl phenyl substituent enhances efficacy .
Antitumor Activity:
  • Dioxopyrrole Analogs : Ethyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-... showed inhibitory effects on tumor cell lines (e.g., MCF-7 breast cancer) via apoptosis induction .
  • Methoxybenzamidoethylindole Derivative (C064-0105) : High logP (5.80) correlates with enhanced cellular uptake, though toxicity risks may limit therapeutic utility .
Antioxidant Potential:
  • Cyanoacetamide-Based Compounds: Derivatives synthesized via Knoevenagel condensation () demonstrated radical scavenging activity, comparable to ascorbic acid in DPPH assays .

Structure-Activity Relationships (SAR)

Indole vs. Triazole Substituents : The 1-ethylindole group in the target compound may enhance binding to hydrophobic pockets in enzymes, whereas triazole derivatives (e.g., 511278-34-5) improve solubility and target specificity .

Ester vs. Amide Linkers : Ethyl esters (as in the target compound) increase metabolic stability compared to free carboxylic acids, but may reduce intracellular release of active metabolites .

Cycloheptathiophene vs.

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